molecular formula C14H7Cl3N2S B11800099 2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole

Cat. No.: B11800099
M. Wt: 341.6 g/mol
InChI Key: XEOGMBYSUPTFIR-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with chlorinated pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the chlorinated pyridine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-chloropyridine-4-carbaldehyde and 3,4-dichlorobenzylamine in the presence of a base can lead to the formation of the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorinated positions on the pyridine and phenyl rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated positions.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Lacks the additional chlorination on the phenyl ring.

    2-(2-Bromopyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole: Features a bromine atom instead of chlorine on the pyridine ring.

    2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Has a different chlorination pattern on the phenyl ring.

Uniqueness

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its binding affinity to certain molecular targets and alter its physicochemical properties.

Properties

Molecular Formula

C14H7Cl3N2S

Molecular Weight

341.6 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole

InChI

InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H

InChI Key

XEOGMBYSUPTFIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl)Cl

Origin of Product

United States

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